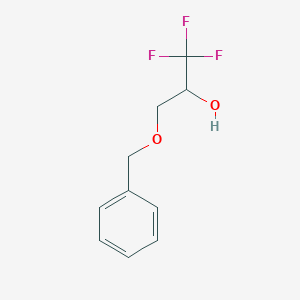

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and benzyloxy groups attached to a propanol backbone

Preparation Methods

The synthesis of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol typically involves the reaction of trifluoroacetone with benzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic addition of benzyl alcohol to trifluoroacetone, followed by the reduction of the resulting intermediate to yield the desired product.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The benzyloxy group may also play a role in stabilizing these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:

1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound also contains a trifluoromethyl group but differs in its phenyl and butenyl substituents, leading to different chemical properties and applications.

1,1,1-Trifluoro-3-iodopropane: This compound has an iodine atom instead of a benzyloxy group, resulting in distinct reactivity and uses.

1,1,1-Trifluoro-3-(octylthio)acetone: The presence of an octylthio group in this compound provides different lipophilicity and biological activity compared to this compound.

The uniqueness of this compound lies in its combination of trifluoromethyl and benzyloxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds, while the benzyloxy moiety may influence receptor interactions and solubility. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H13F3O and a molecular weight of approximately 232.22 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving benzyloxy derivatives and trifluoroacetylation techniques .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The trifluoromethyl group can enhance binding affinity due to electronic effects .

- Receptor Modulation : The benzyloxy group may facilitate interaction with specific receptors, potentially influencing neurotransmitter systems or other signaling pathways .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

- CNS Penetration : Biodistribution studies in animal models have shown that the compound can cross the blood-brain barrier, suggesting potential applications in treating central nervous system disorders .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism appears to involve cell cycle arrest and apoptosis induction .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against human leukemia cells. The findings indicated that treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 35 |

| 50 | 20 | 70 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results showed that administration significantly improved cognitive function and reduced markers of oxidative stress in brain tissues .

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMILHUZYNRDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.